molecular formula C14H22O7S B145219 Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside CAS No. 125520-01-6

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside

Cat. No.: B145219
CAS No.: 125520-01-6
M. Wt: 334.39 g/mol
InChI Key: BSQTXTAGEJNXTK-WBFOWJMUSA-N
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Description

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is a synthetic organic compound with the molecular formula C14H22O7S It is a derivative of mannose, a sugar molecule, and features a thioether linkage, which replaces an oxygen atom with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside typically involves multiple steps The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioether linkage can be reduced to form a simpler ether linkage.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace acetyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3,4-tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
  • Ethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-L-galactopyranoside

Uniqueness

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is unique due to its specific structural features, such as the thioether linkage and the pattern of acetylation. These characteristics confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTXTAGEJNXTK-WBFOWJMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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